molecular formula C9H10N2O B1498467 5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 1176517-83-1

5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No. B1498467
CAS RN: 1176517-83-1
M. Wt: 162.19 g/mol
InChI Key: UDEOSBPIOUCAJP-UHFFFAOYSA-N
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Description

5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, also known as MN-64, is a synthetic compound that has gained attention in the scientific community for its potential use in drug discovery and development. MN-64 belongs to the class of heterocyclic compounds and has a molecular formula of C11H11N2O.

Scientific Research Applications

Spectroscopic Investigations

1,6- and 1,7-naphthyridine derivatives, related to the compound of interest, have been studied for their solvatochromism and interaction with solvents. Spectroscopic studies reveal two intramolecular hydrogen-bonded structures contributing to the ground state of certain naphthyridine derivatives. Additionally, the formation of zwitterionic species in hydrogen bond donor solvents suggests solvent assistance in proton transference. These findings from spectroscopic analysis shed light on the complex interactions and stabilities of naphthyridine compounds in different environments (Santo et al., 2003).

Theoretical Support

Theoretical studies, including AM1 and PM3 semi-empirical calculations, support the interpretations of the spectroscopic data, providing a deeper understanding of the electronic structure and stability of these compounds. The detailed theoretical analysis complements the experimental observations, offering a comprehensive view of the chemical behavior of naphthyridine derivatives (Santo et al., 2003).

Synthesis and Chemical Properties

Innovative Synthesis in Aqueous Medium

A groundbreaking, eco-friendly synthesis method for highly functionalized naphthyridines has been developed. This catalyst-free, pseudo-five-component synthesis is performed in water, avoiding the use of toxic solvents and expensive catalysts. This approach not only represents a more sustainable and cost-effective method of synthesis but also simplifies the process by constructing the nitrogen-containing rings without starting from nitrogen-containing heterocycle moieties (Mukhopadhyay et al., 2011).

Synthesis from Acyclic Precursors

Synthesis of naphthyridine derivatives from acyclic precursors has been explored, demonstrating a method to obtain a variety of compounds with potential pharmaceutical applications. The methodology involves starting from quinolinic anhydride and undergoing several chemical transformations to yield naphthyridines with specific spectroscopic properties. This synthesis route offers a pathway to create structurally diverse naphthyridine derivatives with specific functionalities (Blanco et al., 1999).

properties

IUPAC Name

5-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-4-10-9-8(6)7(12)3-5-11-9/h2,4H,3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEOSBPIOUCAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654009
Record name 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

CAS RN

1176517-83-1
Record name 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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Reactant of Route 6
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